molecular formula C9H8N2O2 B131176 5-amino-1H-indole-2-carboxylic acid CAS No. 152213-40-6

5-amino-1H-indole-2-carboxylic acid

Cat. No.: B131176
CAS No.: 152213-40-6
M. Wt: 176.17 g/mol
InChI Key: NKFIBMOQAPEKNZ-UHFFFAOYSA-N
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Description

5-Amino-1H-indole-2-carboxylic acid (CAS 152213-40-6) is an indole derivative with a carboxylic acid group at position 2 and an amino group at position 3. Its molecular formula is C₉H₈N₂O₂, and it has a molecular weight of 176.17 g/mol . This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of indole-2-carboxylic acid with ammonia or an amine under specific conditions. Another method includes the use of strong bases or reducing agents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The amino and indole groups undergo oxidation under specific conditions:

Reaction TypeReagents/ConditionsProducts FormedKey FindingsReferences
Amino group oxidationKMnO₄ (acidic or neutral conditions)Nitroso or nitro derivativesSelective oxidation at C5 amino group observed in acidic media
Indole ring oxidationH₂O₂, O₃, or CrO₃Oxindole or hydroxylated analogsRing oxidation occurs under strong oxidative conditions

Reduction Reactions

The nitro and carbonyl groups are susceptible to reduction:

Reaction TypeReagents/ConditionsProducts FormedKey FindingsReferences
Nitro group reductionH₂/Pd-C or NH₄COOH/Pd-C5-Amino-indole derivativesCatalytic hydrogenation achieves >95% yield
Carboxylic acid reductionLiAlH₄ or BH₃·THFAlcohols or aldehydesRequires protection of amino group

Substitution Reactions

Electrophilic substitution dominates at the indole ring’s C3, C5, and C6 positions:

Reaction TypeReagents/ConditionsProducts FormedKey FindingsReferences
HalogenationCl₂/FeCl₃ or Br₂/AcOH3-Halo or 6-halo derivativesC3 substitution favored due to electron-rich ring
NitrationHNO₃/H₂SO₄5-Nitro-indole analogsNitration at C5 requires controlled temp (0–5°C)
Suzuki couplingAryl boronic acids/Pd catalystsBiaryl-indole hybridsEnables C3 functionalization for drug discovery

Condensation and Cyclization

Key synthetic routes include:

MethodReagents/ConditionsProducts FormedYieldReferences
Fischer indole synthesisPhenylhydrazine + carbonyl compounds1H-indole-2-carboxylic acid scaffold60–85%
Vilsmeier-Haack reactionPOCl₃/DMFC3-formylated derivatives70–90%

Biochemical Interactions

The compound inhibits HIV-1 integrase through Mg²⁺ chelation and π-π stacking:

TargetBinding ModeIC₅₀/ActivityKey Structural FeaturesReferences
HIV-1 integraseChelates Mg²⁺ ions in active site0.13 μM (compound 20a )C2 carboxyl and C3 hydrophobic branch critical
Antiviral activityBlocks viral DNA strand transferIC₅₀ = 1.05–1.70 μMHalogenation at C6 enhances potency

Key Reaction Mechanisms

  • Fischer Indole Synthesis : Proceeds via -sigmatropic rearrangement of phenylhydrazones to form the indole ring .

  • Buchwald–Hartwig Amination : Palladium-catalyzed C–N coupling enables C3 functionalization with aryl amines .

Stability and Reactivity Considerations

  • pH Sensitivity : Carboxylic acid group deprotonates above pH 4, altering solubility and reactivity .

  • Thermal Degradation : Decomposes above 200°C, forming indole and CO₂ .

Scientific Research Applications

Antiviral Applications

HIV-1 Integrase Inhibition

One of the most promising applications of 5-amino-1H-indole-2-carboxylic acid is its role as an inhibitor of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome. Recent studies have shown that derivatives of indole-2-carboxylic acid, including 5-AICA, exhibit potent inhibitory effects on integrase activity.

  • Mechanism of Action : The indole core and the carboxyl group in 5-AICA facilitate chelation with magnesium ions in the active site of integrase, which is essential for its catalytic function. Structural optimizations have led to derivatives with enhanced potency. For instance, a derivative showed an IC50 value of 0.13 μM, indicating strong inhibitory activity against integrase .
CompoundIC50 (μM)Mechanism
5-AICA derivative0.13Chelation with Mg²⁺ ions
Original compound32.37Moderate inhibition

Cancer Research

VEGFR-2 Inhibition

This compound has also been explored for its potential as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, which plays a critical role in tumor angiogenesis.

  • Research Findings : A study synthesized a series of hydrazone derivatives from indole-2-carboxylic acid and evaluated their activity against VEGFR-2. The results indicated that these compounds could effectively inhibit VEGFR-2 tyrosine kinase activity, suggesting potential applications in cancer therapy .

Immunological Applications

Modulation of T Helper Cells

Another area of interest is the modulation of T helper (Th) cells, which are pivotal in orchestrating immune responses. Compounds related to this compound have been identified as potential immunomodulators.

  • Therapeutic Utility : These compounds can influence the transcription and production of interleukin-4 (IL-4), a cytokine involved in immune response regulation. This property suggests that they could be utilized in therapies targeting autoimmune diseases or enhancing vaccine efficacy .

Structural Chemistry and Polymorphism

Recent studies have also focused on the structural characteristics and polymorphism of indole derivatives, including this compound.

  • Polymorphic Forms : Understanding different polymorphic forms can influence the solubility and bioavailability of pharmaceutical compounds. Investigations using techniques like X-ray diffraction have revealed new polymorphs that may exhibit different pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 5-amino-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and the biological context. The indole ring system allows for versatile interactions with various biomolecules, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-amino-1H-indole-2-carboxylic acid with other indole-carboxylic acid derivatives, focusing on substituent positions, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Indole-Carboxylic Acid Derivatives

Compound Name Substituent Position Functional Groups CAS Number Molecular Weight (g/mol)
This compound 2, 5 -COOH, -NH₂ 152213-40-6 176.17
5-Hydroxy-1H-indole-2-carboxylic acid 2, 5 -COOH, -OH 21598-06-1 177.15
5-Methyl-1H-indole-2-carboxylic acid 2, 5 -COOH, -CH₃ 10241-97-1 175.18
5-Chloro-1H-indole-2-carboxylic acid 2, 5 -COOH, -Cl 10517-21-2 195.61
Indole-5-carboxylic acid 5 -COOH 1670-81-1 161.15

Key Observations :

  • Substituent effects: The amino group in this compound increases polarity compared to methyl or chloro substituents, influencing solubility and reactivity .
  • Biological activity : 5-Hydroxy derivatives (e.g., 5-hydroxy-1H-indole-2-carboxylic acid) are intermediates in auxin synthesis and exhibit plant growth-regulating properties, while chloro-substituted analogs (e.g., 5-chloro-1H-indole-2-carboxylic acid) are used in drug development due to enhanced metabolic stability .

Physicochemical Properties

Table 2: Melting Points and Solubility

Compound Name Melting Point (°C) Solubility (Water)
This compound Not reported Moderate (polar solvents)
Indole-5-carboxylic acid 208–210 Low
Indole-6-carboxylic acid 256–259 Low
5-Methoxy-1H-indole-2-carboxylic acid 232–234 Moderate (DMF, DMSO)

Key Observations :

  • Amino vs. methoxy groups: The amino group in this compound likely improves water solubility compared to methoxy-substituted analogs (e.g., 5-methoxy-1H-indole-2-carboxylic acid), which require polar aprotic solvents for dissolution .
  • Melting points : Higher melting points in indole-6-carboxylic acid (256–259°C) suggest stronger intermolecular forces due to symmetrical crystal packing .

Key Observations :

  • Regioselectivity challenges : Cyclization of azidocinnamate esters (e.g., for 5-hydroxy derivatives) often produces regioisomers, requiring careful optimization .
  • Functionalization versatility: this compound serves as a scaffold for further modifications, such as coupling with thiazole rings to create antimicrobial agents .

Biological Activity

5-Amino-1H-indole-2-carboxylic acid (also referred to as indole-2-carboxylic acid) has garnered attention in recent years for its diverse biological activities, particularly in the context of antiviral and anticancer research. This article synthesizes findings from various studies to elucidate its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of Biological Activity

The biological activity of this compound primarily revolves around its role as an inhibitor of HIV-1 integrase, an enzyme crucial for the viral replication cycle. Studies have demonstrated that this compound can effectively inhibit the strand transfer process of integrase, which is essential for integrating viral DNA into the host genome.

Research indicates that this compound interacts with the active site of integrase by chelating with magnesium ions (Mg²⁺). This interaction is critical, as it disrupts the enzyme's function and impairs viral replication. The compound's structure allows it to form π–π stacking interactions with viral DNA, enhancing its inhibitory effects.

Structure-Activity Relationships (SAR)

The efficacy of this compound can be significantly influenced by structural modifications. A series of derivatives have been synthesized and evaluated for their biological activity:

CompoundModificationIC50 (μM)Notes
1Parent Compound32.37Initial activity against integrase
4aC3 methoxyphenyl substitution10.06Improved activity
4bC3 methoxyphenyl substitution15.70Enhanced binding affinity
17aC6 halogenated benzene ring3.11Significant increase in potency
20aLong chain at C3 position0.13Close to positive control RAL (0.06 μM)

These modifications have shown that introducing bulky or halogenated groups can enhance the compound's binding affinity and overall inhibitory potency against integrase.

Case Studies

  • HIV-1 Integrase Inhibition : A study demonstrated that indole derivatives, including this compound, exhibited IC50 values ranging from 12.41 to 47.44 μM in inhibiting HIV-1 integrase strand transfer activity. The most potent derivative, compound 20a, achieved an IC50 value of 0.13 μM, indicating a substantial enhancement in activity through structural optimization .
  • Antiviral Activity : Additional studies have highlighted the potential of indole derivatives as novel antiviral agents targeting various stages of viral replication, not limited to HIV but extending to other viruses due to their ability to interfere with critical enzymatic functions .
  • Cancer Research : Beyond antiviral applications, indole derivatives are being explored for anticancer properties, with preliminary data suggesting they may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-amino-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves refluxing intermediates with acetic acid and sodium acetate, as demonstrated in the synthesis of structurally similar indole-2-carboxylic acid derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) . Key parameters include reaction time (3–5 hours), stoichiometric ratios (1.1:1 molar ratio of aldehyde to amine), and purification via recrystallization from DMF/acetic acid. Optimization may require adjusting temperature, solvent polarity, or catalytic additives to enhance yield and reduce side products.

Q. How can researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with >95.0% purity thresholds is recommended for assessing purity, as validated for indole-2-carboxylic acid derivatives . Structural confirmation can utilize single-crystal X-ray diffraction (as in fluorinated indole analogs ) and spectroscopic methods (NMR, FT-IR). For amino-group verification, mass spectrometry (exact molecular weight: ~191.07 g/mol) and elemental analysis are critical.

Q. What safety precautions are essential when handling this compound in the laboratory?

Use NIOSH/CEN-certified respiratory protection (e.g., P95 filters or ABEK-P2 respirators) to avoid inhalation of fine particles . Full protective gear (gloves, lab coat) is mandatory due to potential skin/eye irritation. Store the compound in a dry, cool environment to prevent decomposition, as stability data for related indoles indicate sensitivity to moisture and heat .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) for this compound?

Discrepancies often arise from polymorphic forms or impurities. Experimental determination via differential scanning calorimetry (DSC) for melting points (cf. indole-2-carboxylic acid: 205–209°C ) and shake-flask methods for solubility (logP ~1.63 for carboxylated indoles ) is advised. Computational tools like COSMO-RS can predict solubility in solvents like DMSO or ethanol, corroborated by HPLC retention times .

Q. What experimental designs are suitable for studying the stability of this compound under varying pH and temperature conditions?

Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) can identify degradation pathways. Monitor hydrolytic stability via pH-dependent kinetic assays, given the susceptibility of the carboxylic acid and amino groups to hydrolysis. LC-MS/MS can detect decomposition products, such as indole fragments or oxidized species .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

Density functional theory (DFT) calculations can optimize molecular geometry and predict electrophilic/nucleophilic sites (e.g., amino group nucleophilicity). Molecular docking studies (using AutoDock Vina) may assess binding affinity to biological targets, leveraging structural analogs like 5-chloroindole-2-carboxylic acid (PDB ligand data ). Thermodynamic parameters (ΔG, ΔH) derived from MD simulations inform reaction feasibility .

Q. What methodologies address low aqueous solubility of this compound in pharmacological assays?

Salt formation (e.g., sodium or hydrochloride salts) or co-solvency with PEG-400/cyclodextrins can enhance solubility. Micellar solubilization using surfactants (e.g., Tween-80) and nanoformulation (liposomes) are viable strategies, as validated for indole-3-carboxylic acid derivatives . Phase solubility diagrams (Higuchi method) quantify solubility improvements .

Q. Methodological Considerations

  • Contradiction Analysis : Cross-validate data from multiple techniques (e.g., HPLC vs. NMR for purity) and consult crystallographic databases (e.g., CCDC) for structural benchmarks .
  • Advanced Synthesis : Explore microwave-assisted or flow chemistry to reduce reaction times and improve yields for carboxylated indoles .

Properties

IUPAC Name

5-amino-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFIBMOQAPEKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571743
Record name 5-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152213-40-6
Record name 5-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1H-indole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

CID 86137907
5-amino-1H-indole-2-carboxylic acid
CID 86137907
5-amino-1H-indole-2-carboxylic acid
CID 86137907
5-amino-1H-indole-2-carboxylic acid
CID 86137907
5-amino-1H-indole-2-carboxylic acid
CID 86137907
CID 86137907
5-amino-1H-indole-2-carboxylic acid
CID 86137907
CID 86137907
5-amino-1H-indole-2-carboxylic acid

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